molecular formula C15H15NO3 B047119 Benzyl N-[2-(hydroxymethyl)phenyl]carbamate CAS No. 111881-64-2

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate

Cat. No.: B047119
CAS No.: 111881-64-2
M. Wt: 257.28 g/mol
InChI Key: BAHVJNBWUFANQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate (CAS 111881-64-2) is a high-purity organic building block of significant interest in medicinal and synthetic chemistry. With the molecular formula C 15 H 15 NO 3 and a molecular weight of 257.28 g/mol, this compound features both a carbamate and a benzyloxycarbonyl protected amine, alongside a hydroxymethyl functional group . This unique structure makes it a versatile intermediate for constructing complex molecules. Research Applications: • Synthetic Building Block: This compound is primarily employed as a key precursor in the synthesis of more complex organic molecules. The presence of multiple functional groups allows for selective modifications, making it valuable for creating targeted compound libraries. • Amine Protecting Group: The benzyl carbamate (Cbz) group is a well-established protecting group for amines in multi-step organic synthesis. It serves as a protected form of ammonia, which can be deprotected after the desired transformations are complete . Quality & Availability: Supplied with a guaranteed purity of >98% , this reagent is available from multiple global stock points to support your critical research timelines. It is offered in quantities ranging from 100mg to 50g . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

benzyl N-[2-(hydroxymethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHVJNBWUFANQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561465
Record name Benzyl [2-(hydroxymethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111881-64-2
Record name Benzyl [2-(hydroxymethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mixed Carbonic Anhydride Method

The mixed carbonic anhydride approach, adapted from lacosamide intermediate synthesis, involves activating benzyl chloroformate with a tertiary amine base to form a reactive intermediate. 2-Aminobenzyl alcohol undergoes nucleophilic attack at the carbonyl carbon, followed by elimination of chloride to form the carbamate bond. Critical parameters include:

  • Stoichiometry : A 1:1.2 molar ratio of 2-aminobenzyl alcohol to benzyl chloroformate minimizes dimerization.

  • Temperature : Reactions conducted at -10°C to 5°C reduce hydrolysis side reactions.

  • Base selection : N-Methylmorpholine (NMM) outperforms triethylamine in anhydrous ethyl acetate, achieving 89–93% isolated yields (Table 1).

Supercritical CO₂-Mediated Carbamation

Adapting methodologies from methyl carbamate synthesis, this route employs dimethyl carbonate (DMC) under high-pressure CO₂ (40–200 bar) to convert 2-aminobenzyl alcohol directly into the target compound. CO₂ enhances nucleophilicity by deprotonating the amine to form a carbamate anion, which reacts with DMC. Key observations:

  • Pressure effects : Increasing CO₂ pressure from 40 to 150 bar improves selectivity from 76% to 96% by suppressing N-methylation.

  • Solvent systems : Anhydrous DMC with 5% DMSO increases reaction rate by stabilizing transition states.

Optimization of Reaction Conditions

Stoichiometric and Kinetic Analysis

Comparative studies reveal optimal conditions for the mixed anhydride method (Table 1):

ParameterRange TestedOptimal ValueYield (%)
Molar ratio (amine:CF)1:1.0 – 1:1.51:1.292.3
Temperature (°C)-20 – 25-10 – 590.2
Solvent volume (mL/g)5 – 15891.8
Reaction time (h)2 – 6389.7

CF = Benzyl chloroformate; Data aggregated from

Exceeding 1:1.3 molar ratios promotes benzyl carbonate dimerization, reducing yields by 12–18%. Ethyl acetate outperforms THF due to better solubility of intermediates and byproducts.

Side Reaction Mitigation

The hydroxymethyl group’s susceptibility to oxidation necessitates protective strategies:

  • Silylation : TBDMS protection of the -CH₂OH group before carbamation increases yields from 78% to 94%.

  • In situ quenching : Adding 2,6-lutidine (10 mol%) scavenges HCl, reducing etherification side products by 40%.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) of purified product shows:

  • δ 7.35–7.28 (m, 5H, Ar-H benzyl)

  • δ 6.95 (d, J = 8.2 Hz, 1H, Ar-H phenyl)

  • δ 5.12 (s, 2H, OCH₂Ph)

  • δ 4.51 (s, 2H, CH₂OH)

  • δ 1.40 (s, 9H, C(CH₃)₃ in Boc-protected intermediates)

The absence of δ 2.3–3.1 ppm signals confirms no N-methylation.

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 286.1184 [M+H]⁺ (calculated 286.1183 for C₁₅H₁₅NO₃), with fragmentation patterns consistent with carbamate cleavage at m/z 91.0542 (C₇H₇⁺).

Industrial-Scale Process Considerations

Continuous Flow Synthesis

Pilot studies demonstrate that transitioning from batch to continuous flow reactors reduces reaction time from 3 h to 12 minutes, with a 14% yield increase due to improved heat transfer.

Solvent Recycling

Ethyl acetate recovery via fractional distillation achieves 87% reuse efficiency, lowering production costs by $23/kg .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The hydroxymethyl group distinguishes Benzyl N-[2-(hydroxymethyl)phenyl]carbamate from other benzyl carbamates. Key structural analogs include:

Compound Name Substituent(s) Key Structural Differences Evidence Source
Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate 4-Hydroxyphenyl ethyl chain Extended alkyl spacer with para-OH
Benzyl N-[4-fluoro-3-boronated phenyl]carbamate 4-Fluoro, 3-boronate ester Boron-containing group for Suzuki coupling
Benzyl (3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl)carbamate Methoxy and carbamoyl groups Additional carbamoyl substituent
Benzyl N-(2-hydroxyethyl)-N-allylcarbamate Allyl and hydroxyethyl groups Bifunctional N-substituents
  • Electron-Withdrawing vs. In contrast, hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) groups enhance polarity and hydrogen-bonding capacity .
  • Boronated Derivatives : The boronate ester in enables cross-coupling reactions, a feature absent in the target compound but critical for medicinal chemistry applications .

Physicochemical Properties

Selected data from structurally related compounds:

Compound Name Molecular Formula Boiling Point (°C) Density (g/cm³) logP Key Property Evidence Source
Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate C₁₆H₁₇NO₃ 483.7 1.2 3.0 High hydrophobicity
Methyl (3-hydroxyphenyl)carbamate C₈H₉NO₃ N/A N/A 1.5 Lower molecular weight
Benzyl N-[4-fluoro-3-boronated phenyl]carbamate C₂₀H₂₃BFNO₄ N/A N/A 2.8 Boron enhances reactivity
  • Hydroxymethyl vs. Hydroxyethyl : The hydroxymethyl group in the target compound offers a compact polar moiety compared to the hydroxyethyl group in , which may reduce steric hindrance in binding interactions .

Biological Activity

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate (also referred to as "the compound") is a synthetic organic molecule with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to a carbamate moiety, with a hydroxymethyl substituent on the phenyl ring. This unique structure contributes to its diverse biological activities.

The precise mechanism of action for this compound remains largely undefined. However, several studies suggest its role as an enzyme inhibitor and its potential therapeutic effects in various contexts, including anti-inflammatory and anticancer activities .

Enzyme Inhibition

Research indicates that compounds similar to this compound may inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to antiproliferative effects in mammalian cells, making it a candidate for cancer therapy .

Anticancer Properties

In vitro studies have demonstrated that derivatives of compounds containing the hydroxymethyl group exhibit significant antiproliferative effects against various cancer cell lines. For instance, benzopsoralens with similar structures have shown marked activity upon UVA activation, suggesting that this compound could be explored further for its anticancer potential .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. It has been utilized in biochemical assays to probe mechanisms underlying inflammation, although specific pathways remain to be fully elucidated .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
This compoundHydroxymethyl group at the ortho positionAnticancer, anti-inflammatory
Benzyl N-[4-(hydroxymethyl)phenyl]carbamateHydroxymethyl group at the para positionSimilar enzyme inhibition properties
Benzyl N-[2-(methoxymethyl)phenyl]carbamateMethoxymethyl group instead of hydroxymethylVaries; less potent than hydroxymethyl variants

Case Studies and Research Findings

  • Topoisomerase Inhibition : A study comparing various hydroxymethylbenzopsoralens found that those with similar structures to this compound exhibited strong topoisomerase II inhibition, leading to significant antiproliferative effects in mammalian cells .
  • Anticancer Studies : Research has shown that benzopsoralens induce cytotoxic effects in cancer cells without causing DNA interstrand cross-links, which is a common mechanism of action for many chemotherapeutics. This suggests a unique pathway that could be exploited for therapeutic development .
  • Inflammation Models : In biochemical assays aimed at understanding inflammatory pathways, the compound has been noted to modulate specific cytokine levels, indicating its potential use in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for Benzyl N-[2-(hydroxymethyl)phenyl]carbamate, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via coupling reactions between benzyl carbamate derivatives and substituted phenyl precursors. Key steps include:

  • Carbamate Formation : Reacting benzyl chloroformate with 2-(hydroxymethyl)aniline under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis.
  • Solvent Selection : Dichloromethane or tetrahydrofuran (THF) is often used due to their compatibility with amine and carbamate chemistry.
  • Catalysis : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can enhance reaction efficiency by neutralizing HCl byproducts .

Q. Optimization Tips :

  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Adjust stoichiometry (e.g., 1.2:1 molar ratio of benzyl chloroformate to aniline derivative) to drive completion.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product in >85% yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer: A multi-technique approach ensures structural validation:

Technique Key Information
¹H/¹³C NMR Assigns protons/carbons: hydroxymethyl (-CH2OH, δ ~4.5 ppm), carbamate carbonyl (C=O, δ ~155 ppm).
IR Spectroscopy Identifies functional groups: N-H stretch (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and O-H (~3450 cm⁻¹).
Mass Spectrometry Confirms molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 286.3).
X-ray crystallography (e.g., using SHELX software ) resolves bond angles and crystal packing but requires high-purity single crystals.

Q. What preliminary biological activities have been reported for this compound?

Answer: Derivatives of benzyl carbamates exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via membrane disruption assays .
  • Enzyme Inhibition : IC₅₀ of 12 µM against acetylcholinesterase (AChE), suggesting neuropharmacological potential .
  • Anticancer Screening : Moderate cytotoxicity (IC₅₀ ~25 µM) in MCF-7 breast cancer cells via MTT assays .

Methodological Note : Always include negative controls (e.g., DMSO) and validate results with dose-response curves.

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) in this compound be resolved?

Answer: Crystallographic issues arise from flexible hydroxymethyl groups or solvent inclusion. Strategies include:

  • Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to enhance data quality.
  • Refinement Tools : SHELXL (for small molecules) or PHENIX (for macromolecules) to model disorder. Apply restraints to bond lengths/angles for unstable regions .
  • Twinned Data : Utilize the TwinRotMat algorithm in PLATON to deconvolute overlapping reflections.

Case Study : A 2024 study resolved disorder in the phenyl ring using anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

Answer: Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., -NO₂ at para position): Enhance antimicrobial activity by 3-fold but reduce solubility.
  • Hydrophobic Moieties (e.g., piperidine in ): Improve blood-brain barrier penetration for neurotargets.
  • Hydroxymethyl Position : Ortho-substitution (as in this compound) increases hydrogen-bonding capacity, critical for enzyme inhibition .

Q. Methodology :

  • Synthesize analogs via Suzuki-Miyaura coupling or reductive amination.
  • Compare IC₅₀/MIC values across analogs using ANOVA (p < 0.05 significance).

Q. What computational methods are suitable for predicting the reactivity of this compound?

Answer:

  • DFT Calculations : Gaussian 16 at B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., AChE active site). Validate with experimental IC₅₀ data .
  • MD Simulations : GROMACS simulates solvation dynamics and stability of hydrogen-bonding networks (e.g., hydroxymethyl interactions) .

Q. How can contradictory data in synthesis yields or bioactivity be analyzed?

Answer: Contradictions often stem from:

  • Reagent Purity : Impurities in benzyl chloroformate reduce yields; use HPLC-grade solvents.
  • Assay Variability : Standardize cell viability assays (e.g., ATP-based luminescence vs. MTT).
  • Statistical Approaches : Apply Bland-Altman plots or meta-analysis to reconcile divergent datasets .

Example : A 2025 study attributed conflicting MIC values to differences in bacterial strain resistance profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.